molecular formula C19H19NO4 B12892238 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649774-33-4

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Katalognummer: B12892238
CAS-Nummer: 649774-33-4
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: QZKSOBQPFXZYKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled together. For example, the synthesis might begin with the preparation of 3,4-dimethylphenol, which is then reacted with a suitable reagent to form the 3,4-dimethylphenoxy group. This intermediate is then coupled with a pyrrolidinone derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate the reaction, as well as purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form

Wissenschaftliche Forschungsanwendungen

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid include other benzoic acid derivatives and pyrrolidinone-containing molecules. These compounds may share some structural features and chemical properties, but can differ in their specific applications and effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

649774-33-4

Molekularformel

C19H19NO4

Molekulargewicht

325.4 g/mol

IUPAC-Name

3-[3-(3,4-dimethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-12-6-7-16(10-13(12)2)24-17-8-9-20(18(17)21)15-5-3-4-14(11-15)19(22)23/h3-7,10-11,17H,8-9H2,1-2H3,(H,22,23)

InChI-Schlüssel

QZKSOBQPFXZYKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.